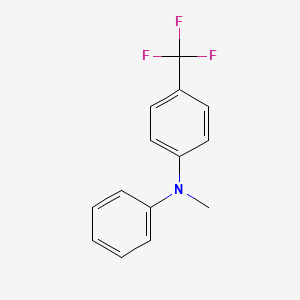
Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)-: is an organic compound with the molecular formula C14H12F3N . It is a derivative of benzenamine, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a phenyl group, and the benzene ring is substituted with a trifluoromethyl group at the para position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method to synthesize Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)- involves the amination of 4-(trifluoromethyl)nitrobenzene. The nitro group is first reduced to an amine group, followed by N-methylation and N-phenylation reactions.
Reductive Amination: Another method involves the reductive amination of 4-(trifluoromethyl)benzaldehyde with N-methyl-N-phenylamine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)- can undergo oxidation reactions, often resulting in the formation of corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted benzenamine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of electrophilic aromatic substitution reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)- involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- Benzenamine, N-methyl-N-phenyl-4-methyl-
- Benzenamine, N,N-dimethyl-4-(trifluoromethyl)-
- Benzenamine, N-phenyl-4-(trifluoromethyl)-
Comparison:
- Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)- is unique due to the presence of both a trifluoromethyl group and a phenyl group on the nitrogen atom, which imparts distinct chemical and physical properties.
- The trifluoromethyl group significantly increases the compound’s electron-withdrawing capability, affecting its reactivity and stability compared to similar compounds without this group.
Properties
CAS No. |
189065-46-1 |
|---|---|
Molecular Formula |
C14H12F3N |
Molecular Weight |
251.25 g/mol |
IUPAC Name |
N-methyl-N-phenyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H12F3N/c1-18(12-5-3-2-4-6-12)13-9-7-11(8-10-13)14(15,16)17/h2-10H,1H3 |
InChI Key |
JCWHMWSLNGOABR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















